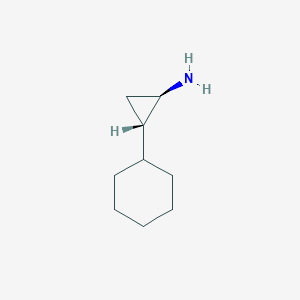

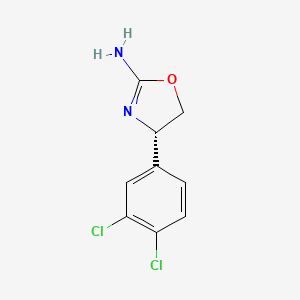

![molecular formula C21H19F3N4O4S B610589 2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide CAS No. 1110873-99-8](/img/structure/B610589.png)

2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Overview

Description

The compound contains several functional groups including an oxazole ring, a sulfanyl group, a nitro group, and a trifluoromethyl group . Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . The presence of these functional groups could impart specific chemical and biological properties to the compound.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, which is a planar, aromatic ring, could influence the overall shape of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro group and the nonpolar trifluoromethyl group could affect the compound’s solubility .Scientific Research Applications

Cancer Research

RU-301 is a pan TAM inhibitor that blocks Gas6-induced TAM activation and tumorigenicity . It has been found to suppress H1299 lung cancer tumor growth in a mouse xenograft NOD-SCIDγ model . This suggests that RU-301 could be a potential therapeutic agent for cancer treatment.

Nonalcoholic Steatohepatitis (NASH) Research

RU-301 has been reported to significantly reduce nonalcoholic steatohepatitis (NASH) fibrosis, along with attenuating ERK activation and TGFβ1 expression . This indicates that RU-301 could be used in studies of nonalcoholic steatohepatitis.

Antiviral Research

RU-301 has been identified as a potential antiviral agent. In a study, it was found to inhibit H1299 cells’ native TAM activation . This suggests that RU-301 could be used in the development of antiviral therapies.

Anti-inflammatory Research

RU-301 has been suggested to play an important role in the regulation of central inflammation . This indicates that RU-301 could be used to control brain inflammation processes.

Antimicrobial Research

While there is no direct evidence of RU-301’s antimicrobial activity, its structural component, the oxazole ring, has been found in compounds with antimicrobial potential . This suggests that RU-301 could potentially have antimicrobial properties.

Drug Development

RU-301 has been identified as a small molecule drug that targets AXL, MerTK, and TYRO3 . This suggests that RU-301 could be used in the development of new drugs targeting these receptors.

Mechanism of Action

Target of Action

RU-301 is a pan TAM inhibitor . The TAM family consists of three receptor tyrosine kinases: Tyro3, Axl, and MerTK . These receptors play crucial roles in several cellular processes, including cell survival, growth, and proliferation .

Mode of Action

RU-301 blocks Gas6-induced TAM activation . Gas6 is a ligand for the TAM receptors, and its binding to these receptors triggers their activation . By inhibiting this interaction, RU-301 prevents the activation of the TAM receptors .

Biochemical Pathways

The inhibition of TAM receptors by RU-301 leads to the attenuation of ERK activation and TGFβ1 expression . ERK is a key player in the MAPK signaling pathway, which regulates cell proliferation and differentiation . TGFβ1 is a cytokine involved in various cellular functions, including cell growth, cell proliferation, cell differentiation, and apoptosis .

Pharmacokinetics

It is noted that ru-301 has good bioavailability and a half-life of approximately 7-8 hours .

Result of Action

RU-301 has been shown to significantly reduce nonalcoholic steatohepatitis (NASH) fibrosis . It also suppresses the growth of H1299 lung cancer cells when cultured in the presence of Gas6 . In vivo, RU-301 significantly decreased tumor volume in a lung cancer xenograft model .

Future Directions

properties

IUPAC Name |

2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O4S/c1-13-10-15(32-27-13)12-33-19-5-3-2-4-16(19)20(29)26-9-8-25-17-7-6-14(21(22,23)24)11-18(17)28(30)31/h2-7,10-11,25H,8-9,12H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHPWPNHNGXNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CSC2=CC=CC=C2C(=O)NCCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of RU-301 against Zika virus infection?

A: RU-301 targets the Axl receptor, a host factor crucial for Zika virus entry. [] While the exact mechanism remains under investigation, research suggests that RU-301 likely prevents the dimerization of the Axl receptor, a necessary step for viral entry. [] By blocking this dimerization, RU-301 could potentially inhibit the virus from attaching to and entering host cells.

Q2: How was the potential of RU-301 as an Axl inhibitor assessed in the study?

A: Researchers utilized a combination of computational chemistry approaches to evaluate the potential of RU-301. [] Molecular docking studies were employed to predict the binding affinity and interactions between RU-301 and the Axl receptor. [] Further insights into the stability of this interaction were gained through molecular dynamics simulations using implicit solvation models. [] These computational methods provided a preliminary assessment of RU-301's ability to bind to and potentially inhibit the Axl receptor.

Q3: Are there other compounds similar to RU-301 being investigated for antiviral activity?

A: Yes, the study explored other compounds, including RU-302, warfarin, and R428, as potential inhibitors of the Axl receptor. [] These compounds served as a starting point for identifying structural features important for Axl inhibition. Interestingly, a derivative of R428, referred to as compound 2', was found to possess even greater potency than RU-301 in silico. [] This finding highlights the importance of continued exploration of chemical modifications to optimize the efficacy of potential Axl inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

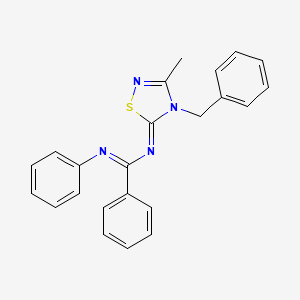

![6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One](/img/structure/B610508.png)

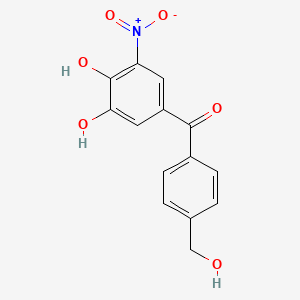

![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

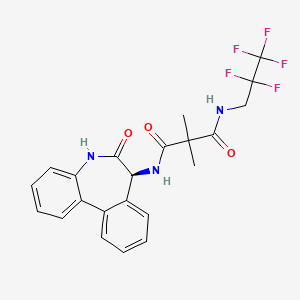

![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)